N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c22-15(19-7-11-3-4-13-14(6-11)24-10-23-13)9-26-17-21-20-16(25-17)12-2-1-5-18-8-12/h1-6,8H,7,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAOOXXWONHRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(O3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to an acetamide group through a sulfanyl bridge and is substituted with a pyridinyl oxadiazole. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O4S |
| Molecular Weight | 382.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 891122-35-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in various signaling pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways. For instance, studies have demonstrated that related compounds can inhibit PTP1B, thereby affecting insulin signaling and glucose metabolism .
- Antioxidant Activity : Compounds with similar structures have been reported to exhibit antioxidant properties, potentially reducing oxidative stress in cells .
- Anti-cancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Biological Activity Studies
Several studies have investigated the biological activities of compounds related to this compound. Key findings include:
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
A study published in Molecules highlighted the inhibitory effects of related compounds on PTP1B activity. The inhibition was assessed using a series of concentration-dependent assays, revealing IC50 values indicative of effective inhibition at nanomolar concentrations .
Antioxidant Capacity
Research conducted on structurally similar compounds demonstrated significant antioxidant activity through various assays (e.g., DPPH scavenging assay). These findings suggest that the compound could mitigate oxidative stress-related cellular damage .
Cytotoxicity Against Cancer Cell Lines
In vitro studies showed that related compounds exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell migration .
Case Study 1: PTP1B Inhibition
In a controlled study involving PTP1B inhibition assays, researchers evaluated several derivatives of the benzodioxole compound. Results indicated that specific substitutions on the benzodioxole ring significantly enhanced inhibitory potency against PTP1B compared to unmodified analogs.
Case Study 2: Antioxidant Efficacy
A comparative study assessed the antioxidant efficacy of N-(benzodioxole) derivatives against established antioxidants like ascorbic acid. The results showed comparable or superior activity in reducing reactive oxygen species (ROS) levels in cellular models.
Scientific Research Applications
Pharmacological Potential
The compound exhibits promising characteristics as a pharmacophore in drug design due to its unique structural features. Its interactions with biological macromolecules make it a candidate for developing new therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of similar compounds possess anticancer properties. For instance, compounds featuring the oxadiazole moiety have shown efficacy against various cancer cell lines. The structure of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide suggests potential activity against cancer through mechanisms involving apoptosis induction and cell cycle arrest.
Biological Interactions
The compound's ability to interact with biological systems is crucial for its application in research. Studies have focused on its binding affinity to various biological targets, which could lead to insights into disease mechanisms.
Case Study: Molecular Docking Studies
Molecular docking studies have been employed to evaluate the binding interactions of this compound with proteins involved in inflammatory responses. These studies suggest that the compound may act as a 5-lipoxygenase inhibitor, indicating its potential use in treating inflammatory diseases.
Development of Novel Materials
In materials science, this compound can be utilized to synthesize novel materials with unique properties. Its structural characteristics allow for modifications that can enhance material performance in various applications.
Case Study: Synthesis of Functional Polymers
Research has demonstrated the use of similar compounds in creating functional polymers that exhibit enhanced thermal stability and electrical conductivity. The incorporation of this compound into polymer matrices could lead to advancements in electronic devices and sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
